molecular formula C15H15N3O4S B2999844 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide CAS No. 905691-76-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide

Cat. No. B2999844
CAS RN: 905691-76-1
M. Wt: 333.36
InChI Key: WOAXZGDVNLHRTH-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C15H15N3O4S and its molecular weight is 333.36. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Interactions

The compound exhibits a folded conformation about the methylene C atom of the thioacetamide bridge, indicating specific structural features and intramolecular hydrogen bond stabilizing the folded conformation (Subasri et al., 2016). This structural conformation is essential for understanding the molecular interactions and potential biological applications.

Enzyme Inhibitory Potential

The compound has demonstrated significant enzyme inhibitory potential, specifically as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). The nonclassical analogues of this compound exhibit moderate potency against human TS, with specific analogues showing potent dual inhibitory activities (Gangjee et al., 2008). This suggests its potential application in therapeutic interventions targeting these enzymes.

Antimicrobial and Antifungal Properties

Several studies have highlighted the antimicrobial and antifungal properties of this compound and its derivatives. Specific compounds synthesized with the core structure have shown promising antibacterial and antifungal potential, with some exhibiting significant therapeutic potential against various Gram-negative and Gram-positive strains (Abbasi et al., 2016; Abbasi et al., 2020). This opens avenues for the development of new antimicrobial agents based on this molecular scaffold.

Enzyme Inhibition for Diabetes Treatment

The compound has also been investigated for its potential as an anti-diabetic agent through enzyme inhibition studies. It demonstrated weak to moderate inhibitory activities against α-glucosidase enzyme, indicating its potential utility in managing type-2 diabetes (Abbasi et al., 2023).

Inhibitory Effect on Lipoxygenase

Research also suggests that derivatives of this compound have suitable inhibitory potential against Lipoxygenase, an enzyme associated with inflammatory ailments. This points to its potential use in treating inflammatory diseases (Abbasi et al., 2017).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-9-6-14(18-15(20)16-9)23-8-13(19)17-10-2-3-11-12(7-10)22-5-4-21-11/h2-3,6-7H,4-5,8H2,1H3,(H,17,19)(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAXZGDVNLHRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)SCC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide

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